molecular formula C13H18N2O2 B1478520 2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one CAS No. 2097948-01-9

2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one

Cat. No. B1478520
CAS RN: 2097948-01-9
M. Wt: 234.29 g/mol
InChI Key: DALMQSYOHQRDBR-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, also known as MMI, is a synthetic organic compound that has been widely studied in both scientific research and laboratory experiments. MMI is an indole-based molecule and is a derivative of 1-methyl-4-methoxyindoline, a compound found in the human body. It has been used in a variety of applications, including drug discovery, drug synthesis, and medicinal chemistry. MMI has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.

Scientific Research Applications

Treatment of Ischemic Stroke

Indoline derivatives have been used in the design and synthesis of multifunctional neuroprotective agents for battling ischemic stroke . These compounds have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds have also significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .

Antioxidant Properties

Indoline derivatives have demonstrated significant antioxidant properties . They have been found to protect cells from oxidative stress, which is a key factor in many diseases, including neurodegenerative disorders .

Anti-inflammatory Properties

Some indoline derivatives have been found to lower the secretion of inflammatory cytokines, including TNF-α, IL-6 and NO, by BV-2 cells . This suggests potential applications in the treatment of inflammatory diseases .

Antiviral Activity

Indole derivatives, which include indoline derivatives, have been found to possess antiviral properties . They have been used in the synthesis of compounds that show inhibitory activity against various viruses .

Anti-HIV Activity

Indole derivatives have been used in the synthesis of compounds with anti-HIV activity . These compounds have been found to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells .

Anticancer Properties

Indole derivatives have been found to possess anticancer properties . They have been used in the synthesis of compounds that show inhibitory activity against various types of cancer .

Antimicrobial Properties

Indole derivatives have been found to possess antimicrobial properties . They have been used in the synthesis of compounds that show inhibitory activity against various types of microbes .

Antidiabetic Properties

Indole derivatives have been found to possess antidiabetic properties . They have been used in the synthesis of compounds that show inhibitory activity against various types of diabetes .

Mechanism of Action

properties

IUPAC Name

2-amino-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALMQSYOHQRDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C(C=CC=C21)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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